

An In-Depth Technical Guide to 4-(Methylamino)butanoic Acid Hydrochloride Salt

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Methylamino)butanoic acid

Cat. No.: B029077

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylamino)butanoic acid hydrochloride, also known as 4-methylaminobutyric acid hydrochloride, is a derivative of γ -aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Its structural similarity to GABA has led to its investigation in the field of neuroscience to understand its potential interactions with GABAergic systems and its role as a precursor to GABA.^[1] This technical guide provides a comprehensive overview of the core properties of **4-(methylamino)butanoic acid** hydrochloride, including its physicochemical characteristics, synthesis, and analytical methods, with a focus on its relevance to neuroscience and drug development.

Physicochemical Properties

4-(Methylamino)butanoic acid hydrochloride is a white to off-white crystalline solid.^[1] It is the hydrochloride salt of **4-(methylamino)butanoic acid**, which enhances its stability and solubility in aqueous solutions, a crucial property for biological studies.^[2]

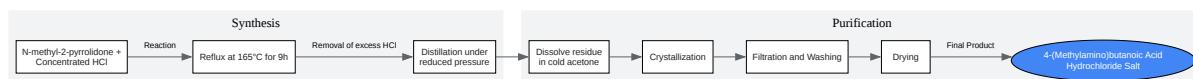
Property	Value	Reference
Chemical Formula	<chem>C5H12ClNO2</chem>	[2]
Molecular Weight	153.61 g/mol	[2]
CAS Number	6976-17-6	[2]
Melting Point	124-126 °C	[1]
Appearance	White to off-white crystalline solid	[1]
Purity	≥ 99% (by HPLC)	[1]
Solubility	Soluble in water	[2]
Storage Conditions	0 - 8 °C	[1]

Synthesis and Purification

A common method for the synthesis of **4-(methylamino)butanoic acid** hydrochloride involves the hydrolysis of N-methyl-2-pyrrolidone.[\[3\]](#)

Experimental Protocol: Synthesis from N-methyl-2-pyrrolidone

Materials:


- N-methyl-2-pyrrolidone
- Concentrated hydrochloric acid
- Acetone

Procedure:

- N-methyl-2-pyrrolidone is refluxed with concentrated hydrochloric acid at 165 °C for 9 hours. Additional concentrated hydrochloric acid may be required during the reaction.[\[3\]](#)

- After the reaction is complete, the excess hydrochloric acid is removed by distillation under reduced pressure.[3]
- The resulting solid residue is dissolved in cold acetone and cooled to induce crystallization. [3]
- The precipitated white solid is collected by filtration, washed with cold acetone, and dried to yield **4-(methylamino)butanoic acid** hydrochloride.[3] A reported yield for this method is 90%. [3]

A logical workflow for the synthesis and purification process is outlined below.

[Click to download full resolution via product page](#)

Caption: Synthesis and purification workflow. (Within 100 characters)

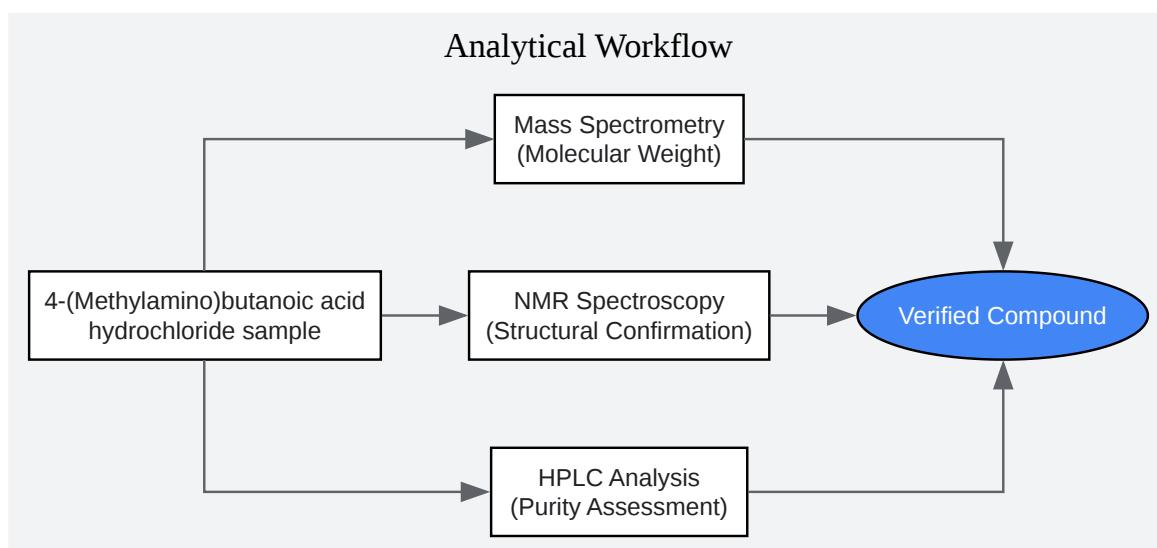
Analytical Methods

The identity and purity of **4-(methylamino)butanoic acid** hydrochloride can be confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be employed for the quantification and purity assessment of **4-(methylamino)butanoic acid**.

Experimental Protocol: HPLC-UV Analysis


- Column: C18 reversed-phase column (e.g., Imtak Unison UK-C18, 100 × 4.6 mm, 3 µm particle size).[4]

- Mobile Phase: A gradient elution with 0.1% H_3PO_4 in water (Mobile Phase A) and acetonitrile (Mobile Phase B) can be used. A typical gradient might be: 0-3 min 0% B, 3-7 min 1% B, 7-13 min 13% B, 13-16 min 30% B, 16-23 min 55% B, and 23-24 min 0% B.[4]
- Flow Rate: 0.6 mL/min.[4]
- Detection: UV at 210 nm.[4]
- Injection Volume: 10 μL .[4]
- Column Temperature: 40°C.[4]

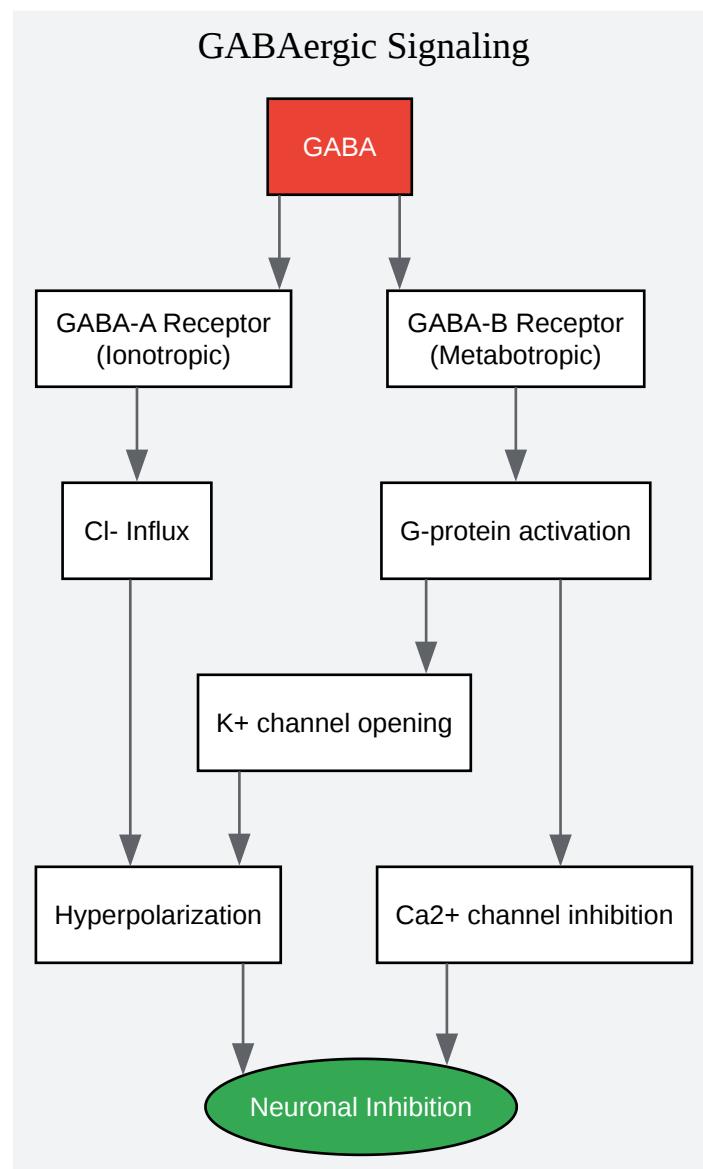
Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR and ^{13}C NMR spectroscopy are essential for the structural confirmation of the compound. Spectral data for **4-(methylamino)butanoic acid** hydrochloride is available in public databases.[5]

The diagram below illustrates a typical analytical workflow for this compound.

[Click to download full resolution via product page](#)

Caption: Analytical workflow for compound verification. (Within 100 characters)


Pharmacological Properties and Biological Relevance

As a derivative of GABA, **4-(methylamino)butanoic acid** is of significant interest in neuroscience research. It is recognized as a precursor in the synthesis of GABA, a critical neurotransmitter for maintaining neurological health.^[1] Its ability to modulate neurotransmitter levels makes it a candidate for investigation in the development of therapeutic agents for neurological disorders.^[1]

Interaction with GABAergic System

While specific quantitative data on the binding affinity (Ki or Kd) and functional potency (IC50 or EC50) of **4-(methylamino)butanoic acid** hydrochloride at GABA receptors are not readily available in the public domain, its structural similarity to GABA suggests a potential interaction with GABAergic signaling pathways. It may act as a substrate for GABA transporters or have direct or indirect effects on GABA receptors. Further research is required to fully elucidate its pharmacological profile.

The general signaling pathway of GABA involves its binding to GABA-A or GABA-B receptors, leading to inhibitory neurotransmission.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Whole Cell Patch Clamp Protocol [protocols.io]

- 2. docs.axolbio.com [docs.axolbio.com]
- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 4. agilent.com [agilent.com]
- 5. Patch Clamp Protocol [labome.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-(Methylamino)butanoic Acid Hydrochloride Salt]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b029077#4-methylamino-butanoic-acid-hydrochloride-salt-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com